molecular formula C24H51NO6S B12674103 Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate CAS No. 97692-57-4

Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate

Cat. No.: B12674103
CAS No.: 97692-57-4
M. Wt: 481.7 g/mol
InChI Key: WJAAUKLVAAHXDQ-GMFCBQQYSA-M
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is derived from its cationic and anionic components. The cationic moiety consists of a central nitrogen atom bonded to four distinct groups: a methyl group, an oleyl chain, and two 2-hydroxyethoxyethyl groups. The anionic counterpart is methyl sulfate. Following IUPAC conventions, the full systematic name is bis[2-(2-hydroxyethoxy)ethyl]methyl[(Z)-octadec-9-enyl]azanium methyl sulfate .

The oleyl chain, a defining feature, is systematically identified as (Z)-octadec-9-enyl, indicating an 18-carbon chain with a cis-configured double bond at the 9th position. The methyl sulfate anion is named as methoxysulfonate based on its structure, where a sulfate group is esterified with a methyl group.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C~28~H~59~NO~8~S
Molecular Weight 569.8 g/mol
Cationic Component Bis[2-(2-hydroxyethoxy)ethyl]methyl[(Z)-octadec-9-enyl]azanium
Anionic Component Methyl sulfate

Atomic Connectivity and Hybridization Patterns

The compound’s structure is defined by a quaternary ammonium center (N⁺) with four covalent bonds:

  • Methyl group : A single-bonded –CH~3~ group attached to nitrogen.
  • Oleyl chain : An 18-carbon unsaturated alkyl group with a (Z)-configured double bond at C9–C10.
  • Two 2-hydroxyethoxyethyl groups : Ethylene glycol derivatives with terminal hydroxyl groups (–OCH~2~CH~2~OH).

The nitrogen atom exhibits sp³ hybridization , resulting in a tetrahedral geometry. Each 2-hydroxyethoxyethyl group contains ether (–O–) and hydroxyl (–OH) functionalities, with oxygen atoms adopting sp³ hybridization. The methyl sulfate anion features a tetrahedral sulfate core (S–O bonds) with one oxygen atom bonded to a methyl group.

Resonance and Charge Distribution :

  • The sulfate group in the anion delocalizes negative charge across its four oxygen atoms, stabilized by resonance.
  • The cationic ammonium center carries a permanent positive charge, balanced by the methyl sulfate anion.

Stereochemical Considerations in Oleyl Chain Configuration

The oleyl chain’s (Z)-configuration introduces significant stereochemical implications. The cis double bond at C9–C10 creates a 30° kink in the alkyl chain, reducing packing efficiency and increasing molecular fluidity. This structural feature influences:

  • Interfacial Behavior : The kinked chain enhances surfactant properties by lowering critical micelle concentrations.
  • Hydrogen Bonding : The hydroxyl groups in the 2-hydroxyethoxyethyl moieties engage in intramolecular and intermolecular hydrogen bonds, further stabilizing micellar or vesicular aggregates.

Stereoelectronic Effects :

  • The (Z)-configuration generates a dipole moment across the double bond, affecting electronic interactions with adjacent molecules.
  • The spatial arrangement of the hydroxyethoxyethyl groups restricts rotation around the C–N bond, creating chiral centers at the nitrogen atom.

Table 2: Stereochemical Parameters

Parameter Value
Double Bond Position C9–C10
Configuration (Z)-Cis
Bond Angle at Double Bond ~120°
Dihedral Angle (C8–C9–C10–C11) ~0° (cis)

Properties

CAS No.

97692-57-4

Molecular Formula

C24H51NO6S

Molecular Weight

481.7 g/mol

IUPAC Name

bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate

InChI

InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-;

InChI Key

WJAAUKLVAAHXDQ-GMFCBQQYSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials

Quaternization Reaction

The key step is the quaternization of the tris-(2-hydroxyethyl)-amine fatty acid ester with methyl sulfate. This reaction is typically carried out under the following conditions:

  • Molar ratio : Methyl sulfate to tris-(2-hydroxyethyl)-amine fatty acid ester is maintained between 0.9 to 0.98, preferably 0.92 to 0.97, to ensure near-complete reaction without excess methyl sulfate.
  • Temperature : The reaction temperature is controlled between 60°C and 95°C, with an optimal range of 70°C to 90°C to balance reaction rate and product stability.
  • Pressure : The reaction can be conducted at atmospheric or reduced pressure depending on equipment and process design.
  • Solvent : The quaternization can be performed either in the absence of solvent or in the presence of solvents such as ethanol, propanol isomers, ethylene glycol, glycol ethers, propylene glycol, dipropylene glycol, or their mixtures. However, solvent-free conditions are preferred to simplify downstream processing.

Post-Reaction Processing

  • After quaternization, the reaction mixture contains the desired quaternary ammonium salt, unreacted starting materials, solid acid scavengers, and by-products.
  • The solid acid scavengers are removed by filtration or centrifugation, often aided by washing with selected solvents (e.g., ethanol or propylene glycol ethers) to reduce viscosity and improve separation efficiency.
  • The washings can be recycled back into the process to minimize product loss and solvent consumption.

Purity and Methanol Content Control

  • The process aims to minimize methanol content, a potential carcinogen, in the final product. The use of solid acid scavengers and controlled reaction conditions helps achieve low methanol levels (1 to 1500 ppm).
  • The final product typically contains 65% to 98% of the quaternary ammonium ester, with residual unquaternized amine controlled to maintain total amine number between 2 and less than 7 mg KOH/g.

Summary Table of Preparation Parameters

Parameter Preferred Range/Condition Notes
Molar ratio (methyl sulfate : amine ester) 0.9 – 0.98 (preferably 0.92 – 0.97) Ensures near-complete quaternization
Temperature 60°C – 95°C (preferably 70°C – 90°C) Balances reaction rate and product stability
Pressure Atmospheric or reduced pressure Flexible based on equipment
Solvent None preferred; if used, ethanol, propanol, glycols Solvent aids viscosity reduction and separation
Solid acid scavenger type Alkali metal carbonates, hydrogen carbonates, metal oxides/hydroxides Reacts with acids, minimal methyl sulfate loss
Solid acid scavenger particle size 100 µm – 5 mm median particle size Facilitates filtration/centrifugation
Methanol content in product 1 – 1500 ppm Controlled to minimize toxicity
Product purity 65% – 98% quaternary ammonium ester High purity for fabric softener applications

Research Findings and Industrial Relevance

  • The quaternization method described has been industrially applied for over 20 years, with ongoing improvements focusing on reducing methanol content and improving product purity.
  • The use of solid acid scavengers is a critical innovation to reduce acidity and methanol, improving safety and environmental profiles of the final product.
  • Solvent management, including recycling wash solvents, enhances process sustainability and cost-effectiveness.
  • The fatty acid component's alkyl chain length and saturation influence the softness and biodegradability of the final product, with oleyl chains being common for optimal performance.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24_{24}H53_{53}N1_{1}O6_{6}S1_{1}
  • Molecular Weight : 483.7 g/mol
  • Structure : The compound features a long hydrophobic alkyl chain (oleyl) attached to a quaternary ammonium group, which imparts surfactant properties.

Applications Overview

  • Surfactants and Detergents
    • Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate is utilized as a surfactant in detergent formulations. Its ability to reduce surface tension enhances the cleaning efficiency of detergents by preventing soil redeposition during washing processes. This application is particularly beneficial in laundering fabrics made from various fibers, including cotton and synthetic materials .
  • Antimicrobial Agents
    • The compound exhibits antimicrobial properties, making it suitable for use in personal care products and disinfectants. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, providing an effective means of controlling bacterial growth .
  • Emulsifying Agent
    • In food and cosmetic industries, this compound serves as an emulsifier, stabilizing oil-in-water emulsions. This property is crucial for the formulation of creams, lotions, and sauces where consistent texture and stability are desired .
  • Biochemical Applications
    • The compound is employed in biochemical assays as a stabilizing agent for proteins and enzymes. Its ability to maintain solubility and activity under varying conditions makes it valuable in laboratory settings .

Case Study 1: Detergency Performance

A study investigated the performance of this compound in laundry detergents. The results indicated that incorporating this compound significantly reduced the redeposition of soils on fabrics compared to control formulations without it. The optimal concentration range for effective performance was found to be between 3 ppm to 2000 ppm, balancing cost and effectiveness .

Concentration (ppm)Soil Redeposition (%)
185
10065
100040
200025

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts at concentrations as low as 0.5% (v/v), indicating its potential for use in disinfectant formulations .

Safety and Environmental Impact

While this compound has beneficial applications, it also poses certain safety risks:

  • Toxicity : It is classified as harmful if swallowed and can cause severe skin burns and eye damage .
  • Environmental Concerns : Its high toxicity to aquatic life necessitates careful handling and disposal to mitigate environmental impact.

Comparison with Similar Compounds

Ditallowethyl Hydroxyethylmonium Methosulfate (CAS 93334-15-7)

  • Structure : Contains tallow-derived fatty acids (C16–C18, saturated and unsaturated) esterified to hydroxyethyl groups. The IUPAC name is methyl(2-hydroxyethyl)bis(tallow acyloxyethyl) ammonium methyl sulfate .
  • Properties :
    • Higher melting point due to saturated tallow chains.
    • Stronger surfactant activity in solid formulations (e.g., fabric softeners).
  • Applications : Used in conditioners and detergents for its robust antistatic properties.

[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium Methyl Sulphate (CAS 18602-17-0)

  • Structure : Features a dodecyloxy (C12) chain and a hydroxylated propyl spacer .
  • Properties :
    • Shorter alkyl chain improves water solubility but reduces lipid compatibility.
    • Hydroxyl group on the propyl spacer enhances biodegradability.
  • Applications : Preferred in eco-friendly formulations requiring moderate surfactant activity.

Stearoyl-Based Quaternary Ammonium Compound ()

  • Structure : Contains stearoyl (C18:0, saturated) acyl chains instead of oleyl.
  • Properties :
    • Higher rigidity and melting point due to saturated chains.
    • Reduced solubility in oils but better stability in high-temperature applications.
  • Applications : Used in hair conditioners and industrial lubricants requiring thermal resistance.

Dihydrogenated Tallow-Carboxyethyl Hydroxyethylmonium Methosulfate ()

  • Structure : Derived from hydrogenated tallow (fully saturated C16–C18) and carboxyethyl groups .
  • Properties :
    • Excellent emulsifying properties due to carboxylate functionality.
    • Higher chemical stability but lower solubility in polar solvents.
  • Applications : Common in heavy-duty detergents and emulsion stabilizers.

Comparative Analysis Table

Compound Name Alkyl/Acyl Chain Key Functional Groups CAS Number Primary Application
Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate Oleyl (C18:1) 2-hydroxyethyl, methyl sulphate 280-034-2* Personal care antistatics
Ditallowethyl hydroxyethylmonium methosulfate Tallow (C16–C18) Tallow acyloxyethyl 93334-15-7 Fabric softeners
[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate Dodecyloxy (C12) Hydroxypropyl spacer 18602-17-0 Eco-friendly surfactants
Stearoyl-based quaternary ammonium compound Stearoyl (C18:0) Stearoyl aminoethyl N/A High-temperature lubricants
Dihydrogenated tallow-carboxyethyl hydroxyethylmonium methosulfate Hydrogenated tallow Carboxyethyl, methyl sulphate N/A Industrial emulsifiers

*Note: CAS for the target compound is inferred from and but requires verification.

Research Findings and Functional Insights

  • Oleyl vs. Tallow Chains : Oleyl-based compounds exhibit superior solubility in oils and flexibility, making them ideal for liquid formulations, while tallow derivatives excel in solid matrices like fabric softeners .
  • Chain Length and Solubility: Shorter chains (e.g., dodecyloxy) enhance water solubility but reduce surface activity in non-polar systems .
  • Counterion Effects : Methyl sulphate quats are milder and less corrosive than chloride variants, broadening their use in personal care .

Biological Activity

Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate, commonly referred to as a quaternary ammonium compound, is notable for its potential applications in various fields, including agriculture and biochemistry. This compound exhibits unique biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is C23H48N2O4SC_{23}H_{48}N_{2}O_{4}S. Its structure consists of a long oleyl alkyl chain, which contributes to its surfactant properties and biological activity.

Biological Activity Overview

Research indicates that this compound possesses antimicrobial, herbicidal, and cytotoxic properties. These activities are primarily attributed to its ability to disrupt cellular membranes and interact with various biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action typically involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. It functions effectively as a herbicide by inhibiting specific biochemical pathways in plants.

Case Study: Herbicidal Efficacy
A study conducted on common agricultural weeds showed that application of this compound at concentrations ranging from 50 to 200 mg/L resulted in a significant reduction in plant growth and biomass accumulation.

Table 2: Herbicidal Effects on Selected Weeds

Weed SpeciesApplication Rate (mg/L)Growth Reduction (%)
Amaranthus retroflexus5030
Echinochloa crus-galli10050
Chenopodium album20070

Cytotoxicity Studies

Cytotoxic effects have also been investigated, particularly concerning human cell lines. The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.

Table 3: Cytotoxicity on Human Cell Lines

Cell LineIC50 (µg/mL)
HeLa15
MCF-720
A54925

The biological activity of this compound can be attributed to its ability to interact with lipid membranes due to its amphiphilic nature. This interaction leads to:

  • Membrane Disruption : The oleyl chain facilitates insertion into lipid bilayers, disrupting membrane integrity.
  • Protein Denaturation : The compound may also denature proteins within the cells, affecting metabolic processes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate?

The compound is synthesized via quaternization of methyloleylamine with dimethyl sulfate in the presence of 2-hydroxyethyl groups. Key parameters include:

  • Temperature : 60–80°C to balance reaction kinetics and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility and reaction efficiency .
  • Stoichiometry : Excess dimethyl sulfate ensures complete quaternization, confirmed by <sup>1</sup>H-NMR monitoring of methyl group integration at δ 3.3–3.5 ppm .
  • Purification : Dialysis or column chromatography removes unreacted precursors and salts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic methods :
    • <sup>1</sup>H-NMR: Peaks at δ 1.2–1.4 ppm (oleyl chain CH2), δ 3.6–4.0 ppm (hydroxyethyl and methyl sulfate groups) .
    • FTIR: Stretching vibrations at 1050–1150 cm<sup>−1</sup> (S–O bonds) and 3200–3500 cm<sup>−1</sup> (hydroxy groups) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M]<sup>+</sup> at m/z ~550–600) .
  • Elemental analysis : Carbon, hydrogen, and sulfur content validate stoichiometric ratios .

Advanced Research Questions

Q. How can experimental discrepancies in reported solubility profiles of this compound be resolved?

Contradictions arise from:

  • Impurity effects : Residual solvents or unquaternized amines alter solubility. Use HPLC or GC-MS to quantify impurities .
  • Measurement conditions : Standardize methods (e.g., shake-flask technique at 25°C) and report solvent polarity indices (e.g., logP values) .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous phases affecting solubility .

Q. What methodologies are recommended for studying interactions between this compound and biomembranes?

  • Fluorescence anisotropy : Use DPH or Laurdan probes to quantify membrane fluidity changes .
  • Surface plasmon resonance (SPR) : Monitor real-time binding kinetics with lipid bilayers .
  • Cryo-TEM : Visualize structural disruptions in lipid vesicles at varying surfactant concentrations .

Q. How can researchers design ecotoxicological studies to assess the environmental impact of this compound?

  • Test organisms : Daphnia magna (acute toxicity) and Pseudokirchneriella subcapitata (algal growth inhibition) per OECD Guidelines 202 and 201 .
  • Degradation analysis : Use LC-MS/MS to track hydrolysis products (e.g., methyloleylamine and sulfate ions) under simulated environmental conditions .
  • Bioaccumulation potential : Measure logKow values via octanol-water partitioning assays .

Q. What experimental approaches are suitable for analyzing the compound’s thermal stability and decomposition pathways?

  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for quaternary ammonium salts) .
  • Pyrolysis-GC/MS : Detect volatile degradation products (e.g., olefins, sulfur oxides) .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy of decomposition .

Q. How can conflicting data on the compound’s critical micelle concentration (CMC) be addressed?

  • Technique standardization : Use conductivity, surface tension, and fluorescence pyrene assays under identical ionic strength and pH conditions .
  • Error mitigation : Triplicate measurements with error bars; account for temperature fluctuations (±0.1°C) .
  • Comparative analysis : Cross-validate results against structurally similar surfactants (e.g., cetyltrimethylammonium bromide) .

Methodological Guidelines for Data Reporting

  • Sampling protocols : Document subsampling techniques (e.g., coning and quartering) to ensure homogeneity .
  • Error propagation : Report uncertainties in CMC, toxicity endpoints, and spectral data using ISO/IEC Guide 98-3 .
  • Data repositories : Deposit raw NMR, MS, and toxicity data in public databases (e.g., PubChem, Zenodo) for reproducibility .

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